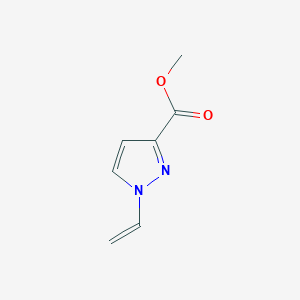

methyl 1-ethenyl-1H-pyrazole-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1-ethenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-3-9-5-4-6(8-9)7(10)11-2/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXJSYOPUXXPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556646 | |

| Record name | Methyl 1-ethenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122609-01-2 | |

| Record name | Methyl 1-ethenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Pyrazole Chemistry

The journey into the world of pyrazole (B372694) chemistry began in the late 19th century. The term "pyrazole" was first introduced by the German chemist Ludwig Knorr in 1883. researchgate.netsigmaaldrich.com Shortly after, in 1889, Edward Buchner is credited with the first synthesis of pyrazole itself. mdpi.com A classical and enduring method for creating substituted pyrazoles, known as the Knorr pyrazole synthesis, was also developed by Ludwig Knorr and involves the condensation reaction between 1,3-dicarbonyl compounds and hydrazines. nih.govrsc.org Another foundational synthesis was established by Hans von Pechmann in 1898, who prepared pyrazole from acetylene (B1199291) and diazomethane. researchgate.netsigmaaldrich.com

The significance of pyrazoles expanded beyond synthetic chemistry when, in 1959, the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds. researchgate.netchim.it This discovery underscored the biological relevance of the pyrazole ring and foreshadowed its future role in pharmaceutical and agrochemical research.

Synthetic Methodologies and Route Development

Established Synthetic Pathways for Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is a cornerstone of the synthesis, with several reliable methods available.

The most prevalent and classic method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. mdpi.combeilstein-journals.orgyoutube.com This reaction involves the initial formation of an imine or enamine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com For the synthesis of a pyrazole-3-carboxylate, a suitable β-keto ester, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, can be reacted with a hydrazine derivative. mdpi.com

The general mechanism involves the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by a cyclization step where the second nitrogen atom attacks the remaining carbonyl group, ultimately leading to the pyrazole after dehydration. youtube.com

Table 1: Examples of Cyclization Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydrazines | 1,3-Diketones | Ethylene glycol, Room Temp. | 1,3,5-Substituted pyrazoles | 70-95% | mdpi.com |

| Arylhydrazines | 1,3-Diketones | N,N-dimethylacetamide, Room Temp. | 1-Aryl-3,4,5-substituted pyrazoles | 59-98% | mdpi.com |

| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | - | mdpi.com |

Condensation reactions provide another major route to the pyrazole nucleus. mdpi.com These reactions often utilize α,β-unsaturated carbonyl compounds or acetylenic ketones as the three-carbon source that reacts with hydrazine.

When α,β-unsaturated ketones react with hydrazines, the initial product is typically a pyrazoline, which must then be oxidized to form the aromatic pyrazole ring. mdpi.comnih.gov However, if the α,β-unsaturated carbonyl compound contains a leaving group on the β-carbon, the pyrazole can be formed directly through a condensation-elimination sequence. mdpi.com Similarly, the reaction of hydrazine derivatives with acetylenic ketones is a long-established method for forming pyrazoles. nih.gov

Modern synthetic chemistry increasingly favors one-pot procedures, which improve efficiency and reduce waste by combining multiple reaction steps without isolating intermediates. rsc.org Several one-pot strategies have been developed for pyrazole synthesis. These can involve the in situ generation of the 1,3-dicarbonyl compound, which then immediately reacts with hydrazine in the same reaction vessel. beilstein-journals.orgrsc.org

For instance, a method has been developed for the synthesis of pyrazoles directly from arenes and carboxylic acids. This process involves the successive formation of ketones and then β-diketones, followed by heterocyclization with hydrazine in a single pot. rsc.org Another approach is the three-component reaction of an aldehyde, a ketone, and hydrazine, often facilitated by a catalyst, to directly yield polysubstituted pyrazoles. organic-chemistry.orgmdpi.com Such multicomponent reactions offer a convergent and efficient pathway to complex pyrazole structures. beilstein-journals.orgbiointerfaceresearch.com

Table 2: One-Pot and Multicomponent Pyrazole Syntheses

| Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| (Hetero)arenes, Carboxylic acids, Hydrazine | TfOH/TFAA | In situ formation of ketones and 1,3-diketones | rsc.org |

| Aldehydes, Ketones, Hydrazine | Nickel-based heterogeneous catalyst | Environmentally benign, room temperature reaction | mdpi.com |

| Terminal alkynes, Aromatic aldehydes, Hydrazines, Iodine | - | Simple, practical method with high regioselectivity | nih.gov |

| Hydrazine hydrate, Arylidene malononitrile, Isothiocyanates | HAp/ZnCl2 nano-flakes | Efficient synthesis of 1H-pyrazole-1-carbothioamides | biointerfaceresearch.com |

Esterification Approaches for Carboxylate Moiety Introduction

The methyl carboxylate group at the C-3 position of the target molecule can be introduced in two main ways. The first, and often more direct, method is to use a starting material that already contains the ester functionality. For example, using a β-keto ester like dimethyl oxalate (B1200264) or methyl pyruvate (B1213749) derivatives in the initial cyclization with hydrazine will directly yield a pyrazole with a carboxylate group at the desired position. beilstein-journals.org

Alternatively, if the pyrazole ring is synthesized first to form a pyrazole-3-carboxylic acid, a subsequent esterification step is required. Standard esterification methods can be employed, such as reacting the carboxylic acid with methanol (B129727) under acidic conditions (e.g., using sulfuric acid or hydrochloric acid as a catalyst). researchgate.net Another method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride, which is then reacted with methanol to form the methyl ester. dergipark.org.tr

Strategies for Ethenyl Group Installation and Functionalization

The introduction of the ethenyl (vinyl) group at the N-1 position is a critical step. N-vinylation of pyrazoles can be achieved through several methods. One common strategy is the direct reaction of a pyrazole with a vinylating agent. Copper-catalyzed N-vinylation using vinyl halides or vinylboronic acids is a well-established method. nih.gov

Another approach is the Michael addition of a pyrazole to a suitable alkyne. For instance, the reaction of pyrazoles with conjugated carbonyl alkynes can lead to N-carbonylvinylated pyrazoles. nih.gov A classic method involves the acid-catalyzed cracking of geminal bis(1-pyrazolyl)alkanes at high temperatures, which fragments to yield a 1-vinylpyrazole and a pyrazole molecule. nih.gov Protection of the pyrazole NH-fragment with ethyl vinyl ether, followed by other transformations and subsequent deprotection, is also a viable strategy, although it is more indirect for simple vinylation. researchgate.net

Regioselectivity in Pyrazole Synthesis and Isomer Control

When synthesizing unsymmetrically substituted pyrazoles, such as a 1,3-disubstituted pyrazole, controlling the regioselectivity is paramount. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (like vinylhydrazine, if it were used directly) can potentially yield two regioisomers (e.g., the 1,3- and 1,5-isomers). conicet.gov.ar

The outcome of the reaction is influenced by several factors, including the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions. conicet.gov.ar For example, the initial attack of the hydrazine can occur at either of the two carbonyl carbons. The more nucleophilic nitrogen of the substituted hydrazine (typically the unsubstituted -NH2 group) will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon. nih.gov

Researchers have found that the choice of solvent can dramatically influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) instead of standard ethanol (B145695) has been shown to significantly increase the regioselectivity in the formation of certain N-methylpyrazoles, favoring one isomer over the other. conicet.gov.ar This is attributed to the unique properties of fluorinated alcohols, which can modulate the reactivity of the carbonyl groups. conicet.gov.ar Careful selection of catalysts and reaction conditions is therefore crucial for directing the synthesis towards the desired methyl 1-ethenyl-1H-pyrazole-3-carboxylate isomer and minimizing the formation of the isomeric methyl 1-ethenyl-1H-pyrazole-5-carboxylate.

Factors Influencing Regioisomeric Purity

The formation of a specific pyrazole regioisomer over another is not arbitrary; it is governed by a combination of electronic effects, steric hindrance, and reaction conditions. The careful manipulation of these factors is essential for achieving high regioisomeric purity.

Key factors include:

Reactant Structure: The electronic nature of substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role. Electron-withdrawing groups can influence the reactivity of the carbonyl carbons, directing the initial nucleophilic attack of the hydrazine.

Reaction Medium (Solvent): The choice of solvent can dramatically alter the isomeric ratio. Studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can significantly improve regioselectivity compared to traditional solvents like ethanol. conicet.gov.ar This is attributed to the unique solvent properties that can stabilize one reaction intermediate over another.

pH and Catalysis: The reaction's pH is a determining factor. Reactions performed with arylhydrazine hydrochloride (in an acidic medium) can favor one isomer, while the use of free hydrazine (in a neutral or basic medium) can lead to the formation of the other. nih.gov The presence and nature of a catalyst can also direct the reaction pathway.

Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the final ratio of the regioisomers produced. mdpi.com

| 1,3-Diketone Reactant | Hydrazine Reactant | Solvent | Isomer Ratio (2:4) |

|---|---|---|---|

| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 1:1.2 |

| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 1:20 |

| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 1:50 |

| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | Ethanol | 1:1.3 |

Methodologies for Regiocontrol in Pyrazole Ring Formation

Chemists have developed specific strategies to overcome the challenge of regioselectivity in pyrazole synthesis. These methodologies often rely on manipulating the reaction mechanism to favor a particular pathway.

pH Control: As mentioned, a primary method for regiocontrol is the use of either the hydrazine salt (e.g., hydrochloride) or the free base. For instance, the reaction of enones with arylhydrazine hydrochloride in methanol has been shown to produce 1,3-isomers, whereas using free hydrazine in chloroform (B151607) yields the 1,5-isomer. nih.gov

Solvent-Directed Synthesis: The use of specialized solvents, particularly fluorinated alcohols, has proven highly effective. These solvents can selectively stabilize intermediates through hydrogen bonding, thereby directing the cyclization to preferentially form one regioisomer. conicet.gov.ar This approach is crucial for synthesizing N-methylpyrazoles where regioselectivity is often low in conventional solvents. conicet.gov.ar

Catalyst-Mediated Reactions: The choice of catalyst can provide excellent regioselectivity. For example, copper-catalyzed condensation reactions can proceed under acid-free conditions to yield specific pyrazole products. organic-chemistry.org Similarly, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide highly regioselective formation of 3-CF3-pyrazoles. mdpi.com

Use of Directing Groups: In some synthetic schemes, a removable directing group can be installed on one of the reactants to sterically or electronically force the reaction to proceed in a specific manner, thus ensuring the formation of a single regioisomer.

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of pyrazole derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govjetir.org

Sustainable approaches in pyrazole synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form the final product, which increases atom economy and reduces the number of purification steps. nih.gov One-pot MCRs for synthesizing pyrano[2,3-c]pyrazole derivatives are noted for their efficiency and adherence to green principles. nih.govresearchgate.net

Use of Green Solvents: There is a significant shift towards replacing hazardous organic solvents with environmentally benign alternatives like water or bio-derived alcohols. rsc.orgresearchgate.net Water microdroplet-mediated reactions have been shown to enable fast, catalyst-free pyrazole synthesis. acs.org

Energy-Efficient Techniques: Microwave irradiation and ultrasound assistance are being used to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govresearchgate.netnih.gov

Benign and Recyclable Catalysts: The development of non-toxic and reusable catalysts is a key area of green synthesis. Iron-catalyzed strategies using biomass-derived alcohols as starting materials represent a sustainable approach. rsc.orgrsc.org Magnetic nano-catalysts that can be easily recovered and reused have also been employed. researchgate.net

| Method | Conditions | Reaction Time | Yield | Key Green Advantage |

|---|---|---|---|---|

| Conventional Heating | Reflux in Ethanol with Piperidine | 5-6 hours | 72-85% | N/A |

| Microwave Irradiation | Solvent-free, 4-component reaction | 4-6 minutes | 88-95% | Energy efficiency, speed, reduced solvent |

| Grinding Technique | Solvent-free, room temperature | 10-15 minutes | 85-94% | Solvent-free, low energy |

| Ultrasound Irradiation | Aqueous medium, room temperature | 25-40 minutes | 89-96% | Use of water, energy efficiency |

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

Transitioning a synthetic route from a small-scale laboratory experiment to a larger, more robust process requires careful optimization of reaction parameters and consideration of practical challenges.

Key considerations for optimization and scale-up include:

Parameter Optimization: Systematic optimization of variables such as temperature, reaction time, reactant concentration, and catalyst loading is necessary to maximize yield and purity while ensuring the process is economical and safe. mdpi.com For example, while raising the reaction temperature might increase the rate, it could also lead to decreased yield due to side reactions. mdpi.com

Purification Strategy: Methods like column chromatography, which are common in the lab, may not be practical for large-scale synthesis. uab.cat Developing scalable purification techniques, such as crystallization or extraction, is crucial.

Flow Chemistry: Continuous flow chemistry offers a compelling alternative to traditional batch processing for scale-up. nih.gov By pumping reactants through a heated reactor, flow systems provide superior control over temperature and reaction time, enhance safety by minimizing the volume of hazardous materials at any given moment, and facilitate easier scaling by simply running the system for a longer duration. nih.gov This method has been successfully applied to the synthesis of various pyrazole derivatives, significantly reducing reaction times and improving yields. nih.gov

Cost and Availability of Reagents: For large-scale synthesis, the cost and commercial availability of starting materials and catalysts become critical factors. Efficient routes that utilize inexpensive and readily available feedstocks are highly desirable. rsc.org

Reactivity of the Pyrazole Heterocyclic System

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This structure dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring's electron density is not evenly distributed; the presence of two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, while the C4 position remains comparatively electron-rich. chemicalbook.comnih.gov Consequently, electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position. chemicalbook.comrrbdavc.orgpharmaguideline.com

Table 1: Common Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction Type | Reagents | Electrophile | Position of Attack | Resulting Product |

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole derivative |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | C4 | Pyrazole-4-sulfonic acid derivative |

| Halogenation | Br₂ in CCl₄ | Br⁺ | C4 | 4-Bromopyrazole derivative |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Vilsmeier reagent (Cl-CH=NMe₂⁺) | C4 | Pyrazole-4-carbaldehyde derivative |

This table presents general electrophilic substitution reactions for the pyrazole ring; the specific outcome for this compound may be influenced by its substituents. scribd.com

Nucleophilic Attack on the Pyrazole Core

Due to the electron-withdrawing nature of the two nitrogen atoms, the C3 and C5 positions of the pyrazole ring are electron-deficient and thus susceptible to nucleophilic attack. chemicalbook.comnih.govresearchgate.net The presence of the electron-withdrawing methyl carboxylate group at the C3 position would further enhance the electrophilicity of this position.

In the presence of a strong base, deprotonation can occur at the C3 position, which can lead to ring-opening reactions. chemicalbook.compharmaguideline.com The pyrazole anion, formed by deprotonation at the N1 position, is generally not reactive towards nucleophiles but is highly reactive towards electrophiles. chemicalbook.com

Reactivity of the Ethenyl Functional Group

The ethenyl (vinyl) group attached to the N1 position of the pyrazole ring exhibits reactivity typical of a double bond, but this is also influenced by its connection to the heterocyclic system.

Addition Reactions (e.g., Hydrogenation, Halogenation)

The double bond of the ethenyl group can undergo various addition reactions. For instance, hydrogenation of the double bond can be achieved, as has been demonstrated in the hydrogenation of Diels-Alder adducts of vinylpyrazoles. mdpi.com

Halogenation, such as bromination in carbon tetrachloride, can lead to a complex mixture of products. The reaction can result in the addition of bromine across the double bond to form a 1-(1',2'-dibromo)ethylpyrazole derivative, as well as electrophilic substitution at the C4 position of the pyrazole ring. nih.gov The coordination of the released hydrogen bromide with the pyrazole can also lead to the formation of hydrohalides. nih.gov

Vinylpyrazoles are also known to react with thiols, which can proceed through either ionic or free-radical mechanisms to yield α- and β-addition products. nih.gov

Cycloaddition Reactions and Polymerization Potential

Vinylpyrazoles can participate in cycloaddition reactions. They are known to undergo [2+2] cycloaddition with reagents like tetracyanoethylene. mdpi.comnih.gov While they can act as dienophiles in Diels-Alder ([4+2]) reactions, they are generally reluctant to participate as dienes due to the loss of aromaticity in the pyrazole ring that would occur in the resulting adduct. nih.govrsc.orgrsc.org Consequently, harsh reaction conditions such as high temperatures and pressures are often required for these reactions to proceed. nih.gov

The ethenyl group also imparts the potential for polymerization. The polymerization of vinylpyrazoles can be initiated by azo initiators through a free-radical mechanism. mdpi.com The rate and extent of polymerization are dependent on the nature of the substituents on the pyrazole ring. mdpi.com For instance, neat 1-vinylpyrazole can polymerize almost explosively, while substitution on the vinyl group or the pyrazole ring can moderate the reaction rate. mdpi.com

Table 2: Reactivity of the Ethenyl Group in Vinylpyrazoles

| Reaction Type | Reagent | Conditions | Product Type |

| Halogenation (Bromination) | Br₂ in CCl₄ | -20 °C | 1-(1',2'-dibromo)ethylpyrazole and 4-bromopyrazole derivatives |

| [2+2] Cycloaddition | Tetracyanoethylene | Benzene, room temperature to 80 °C | l-(2,2,3,3-tetracyano-l-cyclobutyl)pyrazole derivative |

| Diels-Alder ([4+2]) Cycloaddition | Cyclohexa-1,3-diene | 180-220 °C | Dihydroindazole derivative |

| Polymerization | Azo initiators | Varies | Poly(1-vinylpyrazole) derivative |

This table summarizes the reactivity of the ethenyl group based on studies of various vinylpyrazoles. mdpi.comnih.gov

Reactivity of the Methyl Carboxylate Functional Group

The methyl carboxylate group at the C3 position is a key site for chemical modification. It can undergo reactions typical of esters, although its reactivity is influenced by its attachment to the pyrazole ring.

The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Transesterification is also possible in the presence of an alcohol and a suitable catalyst.

Furthermore, pyrazole-3-carboxylic acid derivatives are known to react with strong nucleophiles like Grignard reagents. The parent carboxylic acids can be converted into more reactive acyl chlorides, which can then be reacted with various nucleophiles, such as alcohols, to form different esters. researchgate.netdergipark.org.tr The methyl carboxylate group itself can act as a precursor for the synthesis of a variety of other functional groups, making it a valuable handle for the elaboration of the molecule. For instance, it is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. vulcanchem.com

Transesterification Processes

Transesterification is a crucial reaction for esters, involving the exchange of the alkoxy group of an ester with that of an alcohol. For this compound, this process entails reacting the methyl ester with a different alcohol (R'-OH), typically in the presence of an acid or base catalyst, to form a new ester and methanol.

The general equation for this process is: this compound + R'-OH ⇌ 1-Ethenyl-1H-pyrazole-3-carboxylate-R' + CH₃OH

The kinetics of transesterification are influenced by several factors, including temperature, catalyst type and concentration, and the nature of the alcohol used. ijcce.ac.ir While the reaction can proceed without a catalyst, it is often slow. nih.gov The reaction mechanism typically follows a nucleophilic acyl substitution pathway. In base-catalyzed transesterification, the alcohol is converted to a more nucleophilic alkoxide, which then attacks the electrophilic carbonyl carbon of the ester. In acid-catalyzed reactions, the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile.

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Catalyst | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃, KOH) | To increase the reaction rate by enhancing the electrophilicity of the carbonyl carbon or the nucleophilicity of the alcohol. | mdpi.com |

| Alcohol | Primary or secondary alcohols (e.g., ethanol, isopropanol) | Serves as the nucleophile and often as the solvent. Used in excess to shift the equilibrium towards the products. | mdpi.com |

| Temperature | Typically elevated (e.g., 60-100 °C) | To increase the reaction rate. The temperature is often set near the boiling point of the alcohol. | e3s-conferences.org |

| Solvent | The reacting alcohol or an inert solvent (e.g., toluene) | To dissolve reactants and facilitate the reaction. | mdpi.com |

Ester Hydrolysis and Saponification Kinetics

Ester hydrolysis is the reverse of esterification, where an ester reacts with water to produce a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base. Base-catalyzed hydrolysis is known as saponification.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This process is reversible.

Saponification (Base-Catalyzed Hydrolysis): Saponification is an irreversible reaction where a hydroxide ion (a strong nucleophile) attacks the carbonyl carbon of the ester. youtube.com This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and the alcohol. youtube.com The formation of the highly stable carboxylate anion drives the reaction to completion. nih.gov

The kinetics of saponification are typically second-order, being first-order in both the ester and the hydroxide ion concentration. The rate of hydrolysis is influenced by the steric and electronic properties of the ester. Esters with bulky groups near the reaction center will react more slowly due to steric hindrance. khanacademy.org Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity and accelerate the rate of nucleophilic attack, thus increasing the hydrolysis rate. nih.gov The pyrazole ring, being an electron-deficient aromatic system, is expected to act as an electron-withdrawing group, which should enhance the rate of hydrolysis of the C-3 carboxylate group compared to simpler alkyl esters.

| Ester Type | Relative Rate (Approximate) | Reason for Rate Difference | Reference |

|---|---|---|---|

| Methyl Acetate | 1 | Baseline reference. | nih.gov |

| Ethyl Acetate | 0.6 | Slight increase in steric hindrance from the ethyl group. | nih.gov |

| Methyl Benzoate | 0.01 | Resonance stabilization of the ester group by the benzene ring reduces the electrophilicity of the carbonyl carbon. | nih.gov |

| This compound | Expected > 1 | The electron-withdrawing nature of the pyrazole ring is predicted to increase the electrophilicity of the carbonyl carbon, accelerating hydrolysis. | nih.gov |

Nucleophilic Acyl Substitution Reactions

Transesterification and hydrolysis are specific examples of a broader class of reactions known as nucleophilic acyl substitution. vanderbilt.edu In these reactions, a nucleophile attacks the carbonyl carbon of the ester, leading to the substitution of the methoxy group (-OCH₃). youtube.com The general mechanism involves two key steps: nucleophilic addition to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the leaving group (methoxide). vanderbilt.eduyoutube.com

This compound can react with a variety of nucleophiles. For example, reaction with ammonia or primary/secondary amines (aminolysis) yields the corresponding amide. dergipark.org.tr This is a common method for preparing pyrazole-3-carboxamides, which are valuable intermediates in medicinal and agricultural chemistry. dergipark.org.trktu.edu The reactivity of the ester towards nucleophiles is enhanced by the electron-withdrawing pyrazole ring. nih.gov

The general mechanism is as follows:

Nucleophilic Attack: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon.

Tetrahedral Intermediate Formation: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.

Common nucleophiles for these reactions include:

Hydroxide (for saponification)

Alkoxides (for transesterification)

Ammonia and amines (for aminolysis to form amides) researchgate.net

Hydrazine (to form hydrazides)

Investigations of Novel Chemical Transformations and Rearrangement Mechanisms

The vinyl group on the N-1 position of the pyrazole ring introduces possibilities for unique chemical transformations and rearrangements that are not available to N-alkyl or N-aryl pyrazoles. The reactivity of vinylpyrazoles can differ from that of typical enamines because the N-1 lone pair is involved in the aromaticity of the pyrazole ring, making it less available to participate in resonance with the vinyl group. nih.gov

Potential transformations involving the vinyl group include:

Cycloaddition Reactions: The ethenyl group can act as a dienophile in Diels-Alder reactions or participate in [2+2] cycloadditions. For instance, 1-vinylpyrazoles have been shown to react with tetracyanoethylene to yield cyclobutane derivatives. nih.govresearchgate.net

Polymerization: Under free-radical initiation, the vinyl group can undergo polymerization to form polyvinylpyrazoles. nih.gov

Electrophilic Addition: The double bond can react with electrophiles, although the reactivity is influenced by the electronic properties of the pyrazole ring.

Rearrangement reactions specific to the pyrazole core can also occur under certain conditions, such as thermal or photochemical stimuli. For example, some 3H-pyrazoles are known to undergo the van Alphen-Hüttel rearrangement, which involves substituent migrations around the ring. researchgate.net While this specific rearrangement applies to 3H-pyrazoles, it highlights the potential for skeletal rearrangements in the pyrazole family. Thermolysis of certain substituted pyrazoles can lead to complex rearrangements and conversions, such as the transformation of an azido group into an amino group coupled with a CH-acetoxylation on a methyl substituent. mdpi.com

Exploration of Electronic Effects on Reactivity and Selectivity

The electronic character of the pyrazole ring and its substituents plays a critical role in determining the reactivity and selectivity of reactions involving this compound.

Pyrazole Ring as an Electron-Withdrawing Group: The pyrazole ring is a π-excessive heterocycle, but it generally acts as an electron-withdrawing group when attached to other functional groups, particularly at the C-3 position. This is due to the electronegativity of the nitrogen atoms. This electron-withdrawing effect increases the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack. nih.gov This enhances the rates of hydrolysis, transesterification, and aminolysis.

Effect of the N-1 Vinyl Group: The vinyl group at the N-1 position influences the electronic distribution within the pyrazole ring. Spectroscopic studies on 1-vinylpyrazoles have shown that substituents on the pyrazole ring affect the conformation of the vinyl group. nih.govresearchgate.net This conformational preference can, in turn, affect the accessibility and reactivity of both the ring and the vinyl group itself. The vinyl group is generally considered to be electron-withdrawing, which would further decrease the electron density in the pyrazole ring compared to an N-alkyl substituted pyrazole.

Regioselectivity: In reactions involving the pyrazole ring itself (e.g., electrophilic substitution), the directing effects of the existing substituents are paramount. Pyrazoles are generally poorly reactive towards nucleophiles but can undergo electrophilic substitution, typically at the C-4 position. chim.it The presence of the C-3 ester and N-1 vinyl groups (both generally deactivating) would influence the conditions required for such reactions and confirm the C-4 position as the most likely site for electrophilic attack. In regiocontrolled synthesis of pyrazoles, the electronic and steric nature of substituents can dictate which regioisomer is formed, for example, distinguishing between 1,3- and 1,5-disubstituted products during cyclocondensation reactions. acs.org

Exploring the Chemical Versatility of this compound: A Focus on Derivatization and Structural Modification

This compound is a heterocyclic compound featuring a pyrazole core substituted with a vinyl group at the N1 position and a methyl carboxylate group at the C3 position. This unique combination of functional groups makes it a versatile building block for the synthesis of a wide array of more complex molecules. This article delves into the various strategies for the derivatization and structural modification of this compound, focusing on the synthesis of N-substituted derivatives, transformations of the ethenyl and carboxylate moieties, the construction of fused and bridged architectures, and the design of novel ligands.

Overview of Research Directions for Ethenyl Substituted Pyrazole Carboxylates

The introduction of an ethenyl (vinyl) group to the pyrazole (B372694) carboxylate scaffold opens up specific avenues of research, primarily focused on synthesis and reactivity. Vinylpyrazoles are recognized as versatile building blocks for creating more complex organic molecules. researchgate.net

Several synthetic strategies have been developed to produce N-vinylpyrazoles, including:

The reaction of a pyrazole with vinyl acetate, often in the presence of a mercury(II) salt catalyst. nih.gov

The dehydration of 1-(β-hydroxyethyl)pyrazole precursors. nih.gov

The dehydrochlorination of 1-(2-chloroethyl)pyrazoles. researchgate.net

Direct reaction with acetylene (B1199291) under high pressure. nih.gov

Research on the reactivity of these compounds explores their utility in various transformations. The vinyl group is an active participant in cycloaddition reactions and transition-metal-catalyzed processes like the Grubbs' ring-closure metathesis to form novel fused heterocyclic systems. researchgate.netnih.gov Furthermore, the vinyl group can serve as a stable N-protecting group that can be readily removed under mild conditions, facilitating complex multi-step syntheses. nih.gov While many studies focus on the synthesis and synthetic applications of vinylpyrazoles, research into the specific biological activities of ethenyl-substituted pyrazole esters is an emerging area. Some studies have investigated the potential of pyrazole esters in agrochemical applications, such as herbicides, and as inhibitors of specific enzymes. nih.govnih.gov

Derivatization and Structural Modification Strategies

The strategic modification of methyl 1-ethenyl-1H-pyrazole-3-carboxylate allows for the generation of a diverse library of compounds with potential applications in various fields of chemistry.

While the N1 position of the pyrazole (B372694) ring is already substituted with a vinyl group, this section, for the purpose of exploring broader pyrazole chemistry, will discuss general strategies for N-substitution on pyrazole rings. The N-alkylation of asymmetrically substituted 1H-pyrazoles can often lead to a mixture of regioisomers. For instance, the alkylation of ethyl 1H-pyrazole-3-carboxylate with various alkylating agents in the presence of a base like potassium carbonate has been shown to predominantly yield the 1-substituted pyrazole-3-carboxylates. researchgate.net The use of milder conditions, such as phase-transfer catalysis, has also been employed for the N-alkylation of pyrazoles. osi.lv

N-arylation of pyrazoles can be achieved through copper-catalyzed cross-coupling reactions with aryl halides. acs.org These methods often employ a copper(I) source and a diamine ligand to facilitate the formation of the N-aryl bond. acs.org

Table 1: Examples of N-Substitution Reactions on Pyrazole Scaffolds Note: These are general examples and not specific to this compound.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, K2CO3 | 1-Alkyl-pyrazole | researchgate.net |

| N-Arylation | Aryl halide, CuI, diamine ligand | 1-Aryl-pyrazole | acs.org |

The vinyl group at the N1 position is a key site for structural modification. Vinylpyrazoles are known to participate in various chemical transformations. nih.govnih.gov

One important reaction is cycloaddition. For example, 1-vinylpyrazoles can undergo [2+2] cycloaddition with tetracyanoethylene. nih.gov They can also participate in Diels-Alder reactions with suitable dienes. nih.gov The reactivity of the vinyl group in this compound in such reactions would likely be influenced by the electronic nature of the pyrazole-3-carboxylate moiety.

Another potential transformation is the addition of radicals to the vinyl group. The reaction of 1-vinylpyrazoles with thiols in the presence of a radical initiator like AIBN can lead to the formation of β-addition products. nih.gov

The methyl carboxylate group at the C3 position offers another handle for derivatization. Standard ester transformations can be applied to modify this functional group.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be used in further reactions.

Amidation: The ester can be converted to an amide by reaction with an amine. mdpi.com This reaction can be catalyzed by various reagents or proceed under thermal conditions. mdpi.com The resulting amides can exhibit different biological activities and coordination properties. nih.govcbijournal.com

Reduction: The ester group can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents like lithium aluminum hydride. The reduction of pyrazole esters to the corresponding alcohols has been reported. rsc.org This introduces a new functional group that can be further modified.

Grignard Reaction: Treatment of pyrazole-3-carboxylic acid derivatives with Grignard reagents can lead to the formation of tertiary alcohols or ketones, depending on the reaction conditions and the nature of the starting material. niscpr.res.in

Table 2: Potential Modifications of the Carboxylate Group

| Reaction Type | Typical Reagents | Product Functional Group |

| Hydrolysis | NaOH or HCl | Carboxylic Acid |

| Amidation | Amine, heat or catalyst | Amide |

| Reduction | LiAlH4 | Alcohol (Hydroxymethyl) |

| Grignard Reaction | Grignard Reagent (e.g., CH3MgCl) | Tertiary Alcohol or Ketone |

The pyrazole ring and its substituents can be utilized to construct more complex fused and bridged heterocyclic systems.

Pyrazolo[1,5-a]pyrimidines: These fused systems are often synthesized by the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents. rsc.org While this compound does not have an amino group for this direct reaction, it could potentially be converted to a suitable precursor. For example, the carboxylate group could be converted to an amino group through a Curtius, Hofmann, or Schmidt rearrangement of a corresponding acyl azide, amide, or carboxylic acid, respectively.

Pyrazolo[3,4-b]pyridines: The synthesis of this fused system often involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone or a 1,3-dicarbonyl compound. mdpi.comnih.gov Similar to the pyrazolo[1,5-a]pyrimidines, a synthetic handle like an amino group would need to be introduced onto the pyrazole ring of this compound to directly participate in these cyclization reactions.

Pyrazole derivatives are excellent ligands for the coordination of metal ions due to the presence of two nitrogen atoms. The specific substituents on the pyrazole ring can modulate the electronic and steric properties of the resulting metal complexes. researchgate.net

This compound and its derivatives can act as ligands. The nitrogen atoms of the pyrazole ring can coordinate to a metal center. Furthermore, the carboxylate group (or its derivatives like amides or alcohols) can also participate in coordination, leading to the formation of chelate complexes. The ethenyl group could also potentially interact with certain metal centers. The synthesis of pyrazole-based ligands and their corresponding metal complexes has been a subject of significant research interest. nih.govrsc.org

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon framework.

The ¹H NMR spectrum of methyl 1-ethenyl-1H-pyrazole-3-carboxylate provides a precise map of the proton environments within the molecule. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities allows for the unambiguous assignment of each proton.

The ethenyl (vinyl) group attached to the nitrogen at position 1 gives rise to a characteristic AMX spin system, consisting of three distinct signals:

H-1' : The proton on the α-carbon of the vinyl group, directly attached to the pyrazole (B372694) ring, appears as a doublet of doublets. Its chemical shift is influenced by the anisotropic effect of the aromatic pyrazole ring.

H-2' (cis & trans) : The two terminal vinyl protons on the β-carbon are diastereotopic. They appear as two separate signals, each a doublet of doublets. The proton cis to the pyrazole ring is typically shielded compared to the proton in the trans position.

The pyrazole ring itself displays two aromatic protons that form an AX spin system:

H-4 & H-5 : These protons appear as doublets due to coupling with each other. The H-5 proton is generally found further downfield due to its proximity to the N-1 atom and the attached vinyl group.

The methyl ester group provides a sharp singlet:

-OCH₃ : The three equivalent protons of the methyl group appear as a singlet, typically in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | ~6.9 | d | J4,5 = ~2.5 |

| H-5 | ~7.8 | d | J5,4 = ~2.5 |

| H-1' (-N-CH =CH₂) | ~7.2 | dd | J1',2'trans = ~15.5, J1',2'cis = ~8.5 |

| H-2' (cis) | ~5.2 | dd | J2'cis,1' = ~8.5, Jgem = ~1.5 |

| H-2' (trans) | ~5.7 | dd | J2'trans,1' = ~15.5, Jgem = ~1.5 |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Pyrazole Ring Carbons (C-3, C-4, C-5) : Three signals are expected for the pyrazole ring. The C-3 carbon, substituted with the electron-withdrawing carboxylate group, is the most deshielded. The C-5 carbon is also significantly deshielded due to its attachment to two nitrogen atoms. The C-4 carbon typically appears at a higher field (more shielded).

Ethenyl Group Carbons (C-1', C-2') : The two carbons of the vinyl group are observed in the olefinic region of the spectrum. The α-carbon (C-1') is deshielded relative to the terminal β-carbon (C-2').

Ester Group Carbons (-COOCH₃) : The carbonyl carbon (C=O) of the ester is highly deshielded and appears at a low field, typically around 160-165 ppm. The methyl carbon (-OCH₃) is found in the aliphatic region, usually around 52 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~145.0 |

| C-4 | ~112.0 |

| C-5 | ~135.0 |

| C-1' (-N-C H=CH₂) | ~130.0 |

| C-2' (-N-CH=C H₂) | ~108.0 |

| C=O | ~162.0 |

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the complete connectivity of the molecule. nih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. Expected cross-peaks would appear between H-4 and H-5 of the pyrazole ring, and among the three vinyl protons (H-1', H-2'cis, and H-2'trans), confirming their scalar coupling relationships.

HSQC/HMQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would show correlations between H-4 and C-4, H-5 and C-5, H-1' and C-1', H-2' and C-2', and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies long-range (2-3 bond) couplings between protons and carbons, which is vital for connecting different spin systems. Key expected correlations include:

From the vinyl proton H-1' to pyrazole carbons C-5.

From the pyrazole proton H-5 to the vinyl carbon C-1'.

From the pyrazole proton H-4 to carbons C-3 and C-5.

From the methyl ester protons (-OCH₃) to the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space. A key NOE would be expected between the vinyl proton H-1' and the pyrazole proton H-5, confirming the orientation of the vinyl group relative to the ring. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound is expected to show several characteristic absorption bands. mdpi.comnist.govrsc.org

C=O Stretching : A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1735 cm⁻¹. mdpi.com

C=C and C=N Stretching : Vibrations from the C=C bonds of the vinyl group and the pyrazole ring, as well as the C=N bonds within the ring, would appear in the 1500-1650 cm⁻¹ region.

=C-H Stretching : The stretching vibrations of the sp² C-H bonds (on the vinyl group and pyrazole ring) are typically observed just above 3000 cm⁻¹.

C-H Stretching : The stretching of the sp³ C-H bonds of the methyl group will appear just below 3000 cm⁻¹.

C-O Stretching : The C-O single bond stretch of the ester group is expected to show a strong band in the 1200-1300 cm⁻¹ range. mdpi.com

=C-H Bending : Out-of-plane bending vibrations for the vinyl group are expected in the 900-1000 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Ester | ~1725 | Strong |

| C=C/C=N Stretch | Vinyl / Pyrazole | ~1500-1650 | Medium-Weak |

| =C-H Stretch | Aromatic / Vinyl | ~3050-3150 | Medium |

| C-H Stretch | Methyl | ~2950 | Medium |

| C-O Stretch | Ester | ~1250 | Strong |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound (C₇H₈N₂O₂), the molecular weight is 152.15 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 152. Analysis of the fragmentation pattern provides further structural confirmation. Plausible fragmentation pathways include:

Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 121.

Loss of the entire methoxycarbonyl group (•COOCH₃) resulting in a peak at m/z = 93.

Cleavage of the N-vinyl bond.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the compound. For C₇H₈N₂O₂, the calculated exact mass is 152.05858. An HRMS measurement confirming this value provides strong evidence for the assigned molecular formula. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. While specific experimental UV-Vis absorption data for this compound is not extensively detailed in the available literature, the electronic absorption properties can be inferred from the chromophores present in its structure: the pyrazole ring, the ethenyl (vinyl) group, and the methyl carboxylate group.

The pyrazole ring itself is an aromatic heterocycle and is expected to exhibit absorption bands in the UV region corresponding to π → π* transitions. The gas-phase UV absorption spectrum of the parent compound, pyrazole, shows a maximum absorption cross-section at approximately 203 nm, which is attributed to a π → π* transition. rsc.org The introduction of substituents onto the pyrazole ring can cause a shift in the absorption maximum (λmax) and an increase or decrease in the molar absorptivity (ε).

The presence of the ethenyl group at the N1 position and the methyl carboxylate group at the C3 position extends the conjugation of the π-electron system. This extended conjugation is likely to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transition compared to unsubstituted pyrazole. In various substituted pyrazole derivatives, strong absorption bands corresponding to π → π* transitions are typically observed in the region of 220–360 nm. beilstein-journals.orgnih.gov For instance, studies on N-acetylated phenylazopyrazole derivatives show strong π→π* transitions in the 330–360 nm range. beilstein-journals.org

The electronic transitions in this compound would primarily involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are expected to have significant π-character distributed over the pyrazole ring and the ethenyl substituent. The exact position and intensity of the absorption bands would also be influenced by the solvent used for the analysis due to solvatochromic effects.

Table 1: Expected Electronic Transitions for Pyrazole Derivatives

| Chromophore System | Typical Transition | Expected Wavelength Range (nm) |

|---|---|---|

| Pyrazole Ring | π → π* | ~200 - 250 |

Note: The data in this table is based on general observations for pyrazole derivatives and not specific experimental values for this compound.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related pyrazole derivatives provides significant insight into the expected structural features. The crystal structures of several methyl pyrazole-3-carboxylate and N-vinyl pyrazole analogues have been determined, revealing key details about their solid-state conformations and intermolecular interactions.

For example, the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate was determined to be in the monoclinic space group P2₁/c. mdpi.com In this structure, the phenyl and pyrazole rings are not coplanar, exhibiting a significant dihedral angle. The crystal packing is stabilized by strong hydrogen bonds linking the molecules into chains. mdpi.com

Another related compound, methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate , crystallizes in the orthorhombic system with the space group P 2₁ 2₁ 2₁. nih.gov Its crystal packing is stabilized by offset π-stacking interactions between the planar benzoyl-substituted diazole moieties. nih.gov

The analysis of N-vinyl pyrazole derivatives indicates that the reaction to form these compounds is often highly regio- and stereoselective. znaturforsch.com The conformation of the vinyl group relative to the pyrazole ring is a key structural feature that would be elucidated by X-ray crystallography.

These examples demonstrate that the solid-state structure of pyrazole derivatives is governed by a combination of factors including the planarity of the pyrazole ring, the orientation of its substituents, and the nature of intermolecular forces such as hydrogen bonding and π-stacking. X-ray crystallographic analysis of this compound would be expected to reveal the planarity of the pyrazole ring, the conformation of the ethenyl and methyl carboxylate groups relative to the ring, and the specific intermolecular interactions that dictate its crystal packing.

Table 2: Crystallographic Data for Selected Pyrazole Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C₁₁H₁₀N₂O₃ | Monoclinic | P2₁/c | a = 9.5408 Å, b = 9.5827 Å, c = 11.580 Å, β = 105.838° | mdpi.com |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT calculations are routinely employed to predict a variety of molecular properties.

Electronic Structure Analysis (HOMO-LUMO Gaps, Ionization Potential, Electron Affinity)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For related pyrazole compounds, DFT calculations have been used to determine these values, which in turn allow for the calculation of global reactivity descriptors like electronegativity, chemical hardness, and softness. These parameters provide insight into the molecule's tendency to donate or accept electrons. However, specific HOMO-LUMO energy values and associated electronic properties for methyl 1-ethenyl-1H-pyrazole-3-carboxylate are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) denote electron-poor areas prone to nucleophilic attack. For various pyrazole derivatives, MEP analyses have identified the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group as primary sites for electrophilic interaction. uomphysics.net A specific MEP map for this compound has not been published.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency analysis using DFT is often performed to complement experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. derpharmachemica.comiu.edu.saasrjetsjournal.org By calculating the vibrational modes of a molecule's optimized geometry, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of its functional groups. jcsp.org.pkresearchgate.net This aids in the structural confirmation of synthesized compounds. Such a predictive analysis for the characteristic vibrational frequencies of the ethenyl, pyrazole, and methyl carboxylate groups of this compound has not been found in the literature.

Reaction Pathway Elucidation and Transition State Characterization

DFT calculations are instrumental in exploring reaction mechanisms, allowing for the mapping of potential energy surfaces and the characterization of transition states. This type of analysis can elucidate the feasibility of different synthetic routes or metabolic pathways by determining the activation energies required for chemical transformations. While synthetic methods for various pyrazole carboxylates are documented, researchgate.net specific theoretical studies on the reaction pathways involving this compound are not available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions in different environments (e.g., in solution). nih.govnih.gov For related pyrazole compounds, MD simulations have been used to study their stability and interactions with biological targets like enzymes. nih.gov This information is valuable in fields like drug design. No MD simulation studies specifically investigating the conformational flexibility of the ethenyl group or the intermolecular interactions of this compound have been reported.

Tautomerism and Isomerism Investigations

For pyrazole rings that are unsubstituted on one of the nitrogen atoms, annular tautomerism is a key characteristic. This involves the migration of a proton between the two ring nitrogen atoms, leading to different tautomeric forms. nih.gov The preferred tautomer can be influenced by the nature and position of substituents, the solvent, and whether the compound is in solution or a solid state. researchgate.net Studies on related 3(5)-substituted 1H-pyrazoles with ester groups have utilized NMR spectroscopy and computational methods to determine the equilibrium between the possible tautomers. nih.govresearchgate.net However, for N-substituted pyrazoles like this compound, where the ethenyl group is fixed to the N1 position, this type of annular tautomerism is not possible. Investigations would instead focus on other forms of isomerism, such as rotational isomers (conformers) related to the orientation of the ethenyl and carboxylate groups, but specific studies on this aspect for the target compound are absent from the literature.

Quantitative Structure-Reactivity/Property Relationship (QSPR/QSPR) Methodologies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are computational tools used to correlate the structural properties of molecules with their biological activity or physicochemical properties. ej-chem.orgresearchgate.net These models are pivotal in drug discovery and materials science for predicting the behavior of new compounds. ej-chem.org

For the broader class of pyrazole and pyrazolone (B3327878) derivatives, numerous QSAR and QSPR studies have been conducted to predict activities such as antimicrobial, anticancer, and anti-inflammatory effects. researchgate.net These studies typically involve calculating a variety of molecular descriptors—such as electronic, steric, and hydrophobic parameters—and using statistical methods to build a mathematical model that relates these descriptors to an observed activity. researchgate.netresearchgate.net

However, a specific QSPR or QSAR analysis for This compound is not available in the reviewed scientific literature. Research in this area has focused on other substituted pyrazole derivatives, leaving the predictive quantitative relationships for this particular compound unexplored.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics, including frequency conversion and optical switching. Theoretical and computational studies, often employing Density Functional Theory (DFT), are essential for predicting and understanding the NLO properties of molecules. nih.gov These studies typically calculate parameters such as dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities.

Despite the interest in the pyrazole scaffold for NLO applications, there is no specific theoretical or experimental study in the surveyed literature that focuses on the non-linear optical properties of This compound . Therefore, data on its hyperpolarizability and potential for NLO applications remain undetermined.

Advanced Research Applications in Chemical Sciences

Catalysis and Ligand Design for Metal Complexes

The pyrazole (B372694) moiety is a well-established and versatile scaffold in coordination chemistry and catalysis. nih.govlifechemicals.com The presence of two adjacent nitrogen atoms allows for effective coordination to a wide range of metal centers, forming stable and catalytically active complexes.

Pyrazole derivatives are prized as ligands in homogeneous catalysis due to their structural versatility and tunable electronic properties. nih.gov The incorporation of pyrazole-based ligands can significantly enhance the catalytic activity of metal complexes. For instance, the addition of pyrazole derivatives to titanium iso-propoxide has been shown to dramatically increase its efficiency in the ring-opening polymerization of L-lactide, a process attributed to a cooperative effect between two titanium centers bridged by the pyrazole ligand. scispace.comrsc.org

In the context of methyl 1-ethenyl-1H-pyrazole-3-carboxylate, the pyrazole ring serves as the primary coordination site. The electronic nature of the ligand, and thus the reactivity of the metal center it is bound to, can be modulated by the electron-withdrawing methyl carboxylate group and the π-system of the ethenyl (vinyl) group. These substituents allow for fine-tuning of the catalyst's performance. Furthermore, the ester group's carbonyl oxygen could potentially act as a secondary binding site, enabling the ligand to form a stable five-membered chelate ring with a metal ion, thereby enhancing the complex's stability and influencing its catalytic behavior. uab.cat

| Feature | Description | Example Application | Reference |

|---|---|---|---|

| Versatile Coordination | The two nitrogen atoms of the pyrazole ring can coordinate to a wide variety of transition metals. | Formation of complexes with Pd(II), Pt(II), Ti(IV), and others for various catalytic reactions. | scispace.comuab.cat |

| Tunable Electronics | Substituents on the pyrazole ring (e.g., carboxylate, vinyl groups) modify the ligand's electron-donating or -withdrawing properties, influencing catalyst activity. | Amination reactions of aryl halides catalyzed by Pd-complexes. | lifechemicals.com |

| Metal-Ligand Cooperation | Protic pyrazole ligands can participate directly in catalytic cycles through proton transfer or hydrogen bonding. | Dehydrogenation of formic acid and disproportionation of hydrazines. | nih.gov |

| Dinuclear Complex Formation | Pyrazolate anions can bridge two metal centers, enabling cooperative catalysis. | Enhanced activity in titanium-catalyzed lactide polymerization. | scispace.comrsc.org |

Understanding the precise mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. For complexes involving pyrazole-based ligands, mechanistic studies often focus on the role of the pyrazole ring in stabilizing reactive intermediates and facilitating key elementary steps. Protic pyrazole ligands can engage in "metal-ligand cooperation," where the N-H proton is actively involved in substrate activation or transformation, often through proton-coupled electron transfer (PCET) pathways. nih.gov

While this compound itself is an N-substituted pyrazole and lacks an N-H proton, its derivatives could be designed for such cooperative roles. Mechanistic investigations for catalysts derived from this ligand would likely explore pathways such as oxidative addition, reductive elimination, and insertion reactions. The vinyl group, for instance, could participate in intramolecular coordination or insertion reactions within the catalytic cycle. Detailed kinetic and computational studies, such as those performed for pyrazole synthesis via oxidation-induced N-N coupling, provide a framework for understanding the complex reaction pathways involving pyrazole-containing molecules. nih.gov

The pyrazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. mdpi.commdpi.com This biological relevance inspires the design of synthetic catalysts that mimic the function of enzymes. A compelling example is the development of a tungsten(II) pyrazole complex that models the activity of the enzyme acetylene (B1199291) hydratase. rsc.orgrsc.org In this biomimetic system, the tungsten complex facilitates a reaction between a pyrazole and acetylene to form an N-vinyl-pyrazole intermediate. This intermediate is subsequently hydrolyzed to produce acetaldehyde, mirroring the product of the enzymatic hydration of acetylene. rsc.orgrsc.org This research demonstrates a direct link between a vinyl-pyrazole structure and enzyme mimicry, suggesting that complexes of this compound could be explored for similar bio-inspired transformations.

Material Science Integration and Polymer Chemistry

The dual functionality of the vinyl group (for polymerization) and the pyrazole ring (for coordination and other interactions) makes this compound a valuable building block for functional materials. nih.gov

The ethenyl group on the pyrazole ring allows this compound to act as a monomer in polymerization reactions. Vinylpyrazoles are known to undergo polymerization, often initiated by radical initiators, to produce high molecular weight polymers. nih.govresearchgate.net This monomer can be homopolymerized or copolymerized with other vinyl monomers (such as vinyl chloride or methyl methacrylate) to create a diverse range of functional polymers with tailored properties. researchgate.net

Incorporating the this compound unit into a polymer chain imparts the specific functionalities of the pyrazole and carboxylate groups to the macromolecule. The pyrazole units distributed along the polymer backbone can serve as binding sites for metal ions, allowing for the creation of polymer-supported catalysts or materials for heavy metal sequestration. lifechemicals.comfau.de Copolymers of N-vinylpyrazole have been used in sol-gel synthesis with tetraethoxysilane to produce hybrid organic-inorganic composites and films with notable proton conductivity. researchgate.net

Polymers and composites derived from this compound have potential applications as advanced functional materials. The ability of the pyrazole nitrogen atoms to coordinate with metal surfaces makes such polymers candidates for developing anti-corrosion coatings for metals like mild steel. ontosight.aibohrium.com The pyrazole ring's presence in various agrochemicals and pharmaceuticals also suggests that materials incorporating this moiety could be designed for controlled release applications. lifechemicals.comnih.gov Furthermore, the inherent properties of the pyrazole nucleus have been exploited in materials such as dyes, pigments, and energetic materials. ontosight.ainih.gov By integrating this compound into a polymer matrix, materials with specific thermal, optical, or electronic properties can be engineered.

| Material Type | Key Functional Group | Potential Application | Reference |

|---|---|---|---|

| Polymer-Supported Catalysts | Pyrazole Ring | Heterogeneous catalysis with recyclable metal complexes. | lifechemicals.comfau.de |

| Anti-Corrosion Coatings | Pyrazole Ring | Protection of metal surfaces through coordinative bonding. | bohrium.com |

| Hybrid Composites | Pyrazole Ring / Vinyl Backbone | Creation of organic-inorganic materials with applications such as proton-conducting films. | researchgate.net |

| Metal Sequestration Resins | Pyrazole & Carboxylate Groups | Removal of heavy metal ions from aqueous solutions. | lifechemicals.com |

| Functional Films | Entire Monomer Unit | Development of materials with tailored optical, thermal, or electronic properties. | researchgate.netnih.gov |

Coordination Chemistry and Metal Complex Formation

The pyrazole moiety is a quintessential ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. nih.govresearchgate.net The presence of both a pyrazole ring and a carboxylate group in this compound suggests it can act as a versatile ligand, potentially coordinating to metal centers in several ways.

The synthesis of metal complexes with pyrazole-based ligands is a well-established field. nih.gov Typically, these syntheses involve the reaction of a pyrazole derivative with a metal salt in a suitable solvent. For ligands containing both pyrazole and carboxylate functionalities, coordination can lead to the formation of mononuclear complexes or extended structures like coordination polymers. nih.govrsc.org

For instance, studies on related pyrazole-acetamide ligands have shown the formation of mononuclear complexes with metals like Cadmium(II), Copper(II), and Iron(II). nih.gov These complexes are often characterized using techniques such as single-crystal X-ray diffraction to determine their precise three-dimensional structures. Spectroscopic methods, including FT-IR, UV-Vis, and NMR, are crucial for confirming the coordination of the ligand to the metal ion. nih.govnih.gov In the case of this compound, coordination would likely be confirmed by shifts in the vibrational frequencies of the C=O (carboxylate) and C=N (pyrazole) bonds in the IR spectrum, and changes in the chemical shifts of the pyrazole and ethenyl protons in the ¹H NMR spectrum. nih.gov

Table 1: Examples of Metal Complexes Formed with Pyrazole-Derivative Ligands

| Ligand | Metal Ion | Resulting Complex Structure | Reference |

|---|---|---|---|

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II), Fe(II) | Mononuclear complexes, e.g., [Cd(L)₂Cl₂] | nih.gov |

| 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II), Co(II) | Mononuclear complexes and 3D coordination polymers | rsc.org |

| Acylpyrazolones | Na, Mg, Ca, Ti, Zr, U | Structurally diverse complexes (octahedral, pentagonal-bipyramidal, antiprismatic) | nih.gov |

| 3,5-dimethyl-1H-pyrazole | Cu(II) | Square-pyramidal coordination environment | dnu.dp.ua |

The geometry of metal complexes formed with pyrazole-carboxylate ligands is diverse. The pyrazole ring typically coordinates to a metal ion through the pyridine-like nitrogen atom (N2). The carboxylate group can coordinate in a monodentate (binding through one oxygen atom), bidentate (binding through both oxygen atoms), or bridging fashion (linking two metal centers). This versatility allows for the construction of complexes with specific geometries, such as octahedral, tetrahedral, or square planar. researchgate.netnih.govdnu.dp.ua

In complexes where both a neutral pyrazole ligand and an anionic carboxylate ligand are present, intramolecular hydrogen bonding between the pyrazole N-H group and a carboxylate oxygen atom can further stabilize the coordination sphere. researchgate.net For this compound, where the N1 position is substituted with an ethenyl group, such N-H hydrogen bonding is not possible. However, the N2 nitrogen and the carboxylate oxygen atoms can act as a bidentate chelating system, forming a stable five-membered ring with the metal ion. The resulting metal-ligand bonding would involve sigma donation from the nitrogen and oxygen lone pairs to the metal center. The specific geometry would depend on the metal ion's coordination preference, its oxidation state, and the other ligands present in the coordination sphere. mdpi.comresearchgate.net

Role as Key Intermediates in Complex Organic Synthesis

Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry and are crucial intermediates in the synthesis of a wide array of functional organic molecules. mdpi.comnih.govias.ac.in The title compound, this compound, possesses multiple reactive sites that can be exploited for the synthesis of more complex structures.

The classical method for synthesizing the pyrazole ring itself involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. nih.govorganic-chemistry.org For instance, the synthesis of a related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, was achieved through the reaction of phenyl hydrazine with dimethyl acetylene dicarboxylate (DMAD). mdpi.com

Once formed, the pyrazole carboxylate scaffold can be further modified. The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid or converted to amides, which are common functional groups in pharmaceuticals. The ethenyl (vinyl) group on the N1 position is also a site for further chemical transformations, such as polymerization, hydrogenation, or participation in cycloaddition reactions, adding another layer of synthetic utility. Pyrazole intermediates are used in the synthesis of various therapeutic agents, including anti-inflammatory drugs, antipsychotics, and anticancer agents. nih.govnih.gov

Surface Chemistry and Adsorption Phenomena

The ability of heterocyclic compounds, particularly those containing nitrogen and other heteroatoms, to adsorb onto metal surfaces is of significant interest in fields like corrosion inhibition and catalysis. The pyrazole ring, with its nitrogen lone pairs and π-electron system, is well-suited for such interactions.

Research on other pyrazole derivatives has demonstrated their effectiveness as corrosion inhibitors for metals like carbon steel in acidic environments. nih.govacs.orgnih.gov The inhibition mechanism involves the adsorption of the pyrazole molecule onto the metal surface, forming a protective barrier that limits the access of corrosive species. nih.govacs.org

The adsorption can occur through two main mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged molecule.

Chemisorption: This is a stronger interaction involving the sharing of electrons or electron transfer between the inhibitor molecule and the metal surface, forming a coordinate-type bond. nih.gov

For pyrazole derivatives, chemisorption is often the dominant mechanism. The nitrogen atoms of the pyrazole ring and oxygen atoms from substituents like carboxylates can donate lone-pair electrons to the vacant d-orbitals of the metal (e.g., iron). Additionally, the π-electrons of the aromatic pyrazole ring can interact with the metal surface. nih.govresearchgate.net A study on ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate showed that it strongly chemisorbed onto a carbon steel surface, with a high inhibition efficiency of 91.8%. nih.govacs.org The adsorption process was found to follow the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. nih.gov

Table 2: Adsorption and Thermodynamic Parameters for a Pyrazole Carboxylate Derivative on Carbon Steel

| Inhibitor Compound | Adsorption Isotherm Model | Standard Free Energy of Adsorption (ΔG°ads) | Inhibition Efficiency (IE%) at 10⁻³ M | Adsorption Type | Reference |

|---|---|---|---|---|---|

| ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate | Langmuir | -44.94 kJ/mol | 91.8% | Chemisorption | nih.gov |

Data from a study on a related pyrazole carboxylate derivative, illustrating the potential behavior. nih.gov